molecular formula C3H5N3OS B11770635 (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one CAS No. 32003-36-4

(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one

Cat. No.: B11770635
CAS No.: 32003-36-4
M. Wt: 131.16 g/mol
InChI Key: RTNSXKXHLZHMLQ-UHFFFAOYSA-N
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Description

(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

    Thiosemicarbazide Reaction: Thiosemicarbazide reacts with an α-haloketone or α-haloester to form the thiazolidinone ring.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydrazinylidene group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Another thiazolidinone derivative with different substituents.

    2-Hydrazinylidene-1,3-thiazolidin-4-one: A similar compound without the (2Z) configuration.

Uniqueness

(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one is unique due to its specific (2Z) configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to other similar compounds.

Properties

CAS No.

32003-36-4

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C3H5N3OS/c4-6-3-5-2(7)1-8-3/h1,4H2,(H,5,6,7)

InChI Key

RTNSXKXHLZHMLQ-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N/N)/S1

Canonical SMILES

C1C(=O)NC(=NN)S1

Origin of Product

United States

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